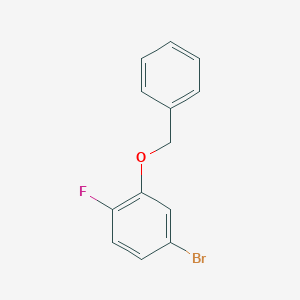

2-(Benzyloxy)-4-bromo-1-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzyloxy)-4-bromo-1-fluorobenzene, also known by other names such as Benzyl Cellosolve and Benzyl Glycol , is a chemical compound with the molecular formula C9H12BrFO2 . It is a colorless to nearly colorless transparent liquid with a molecular weight of approximately 152.19 g/mol. The compound belongs to the class of aminopyridines and derivatives .

Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-4-bromo-1-fluorobenzene consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a benzyloxy group. The benzyloxy group is attached to the benzene ring via an oxygen atom. The compound’s 3D structure can be visualized as a pyridine ring with the benzyloxy substituent .

Chemical Reactions Analysis

- Esterification : 2-(Benzyloxy)-4-bromo-1-fluorobenzene can undergo esterification reactions mediated by triethylamine (Et3N) with carboxylic acids. Alcohols, phenols, and amides remain unaffected during this process, making it a useful method for obtaining benzyl esters from various substrates .

- Halogen Exchange : The compound can participate in halogen exchange reactions, where the bromine atom is replaced by other halogens or functional groups .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis of Hydroquinones

2-(Benzyloxy)-4-bromo-1-fluorobenzene is utilized in the synthesis of 2-(benzyloxy)hydroquinone . Hydroquinones are important in the pharmaceutical industry for their antioxidant properties and are also used in the development of various dyes and pigments.

Preparation of Sequential Polypeptides

This compound serves as a building block in the preparation of sequential polypeptides . Polypeptides have numerous applications ranging from drug delivery systems to the creation of new materials with unique mechanical properties.

Reagent for Multidentate Chelating Ligands

It acts as a reagent in the synthesis of multidentate chelating ligands . These ligands are crucial in coordination chemistry and are used to form stable complexes with metal ions, which have implications in catalysis and environmental remediation.

Pharmaceutical Research Intermediate

As an intermediate in pharmaceutical research, 2-(Benzyloxy)-4-bromo-1-fluorobenzene is involved in the development of new medicinal compounds . Its role is pivotal in the synthesis of molecules that may lead to new treatments and therapies.

Chemical Synthesis

In the field of chemical synthesis, this compound is used to create a variety of chemical products . Its versatility allows for the development of complex organic molecules that can be used in different industrial applications.

Photochemical Studies

The benzyloxy group in this compound has been studied for its UV-induced rotamerization . Understanding this process is important for the development of photoresponsive materials, which have potential applications in data storage and molecular switches.

Matrix Isolation Studies

2-(Benzyloxy)-4-bromo-1-fluorobenzene has been used in matrix isolation studies to investigate its conformational landscape . This research is significant for the field of spectroscopy and helps in understanding the behavior of molecules at low temperatures.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-1-fluoro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYWJXRBIPEDSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)

![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)

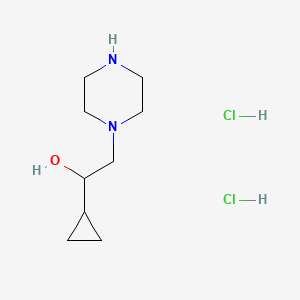

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)

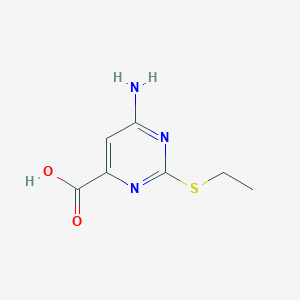

![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)

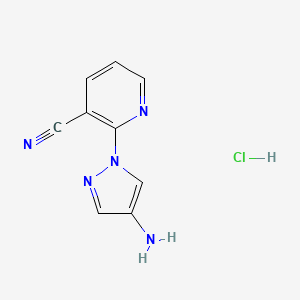

![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)

![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)

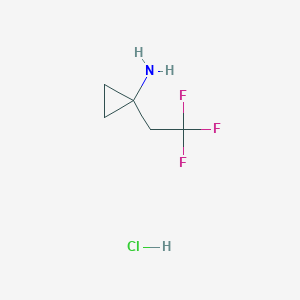

![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)